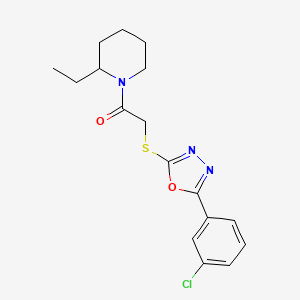

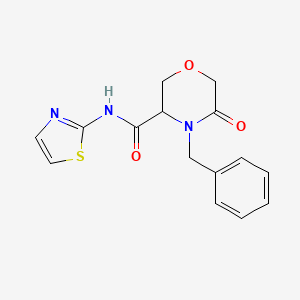

5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves cyclocondensation reactions and selective acylation processes. In one study, nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one were synthesized using 2-halobenzoyl chlorides with electron-withdrawing substituents. An improved procedure for preparing related intermediates was proposed, which includes the selective acylation of 5-methyl-1,3,4-thiadiazol-2-amine with 5-chlorosulfonyl-2-fluorobenzoyl chloride, followed by sulfonylation of amines .

Molecular Structure Analysis

The molecular structure and receptor target site details of the synthesized compounds are crucial for understanding their potential as active agents. Computational studies, including docking and molecular dynamic simulations, have been used to predict the interactions of these molecules with target enzymes. These studies help in revealing the molecular structure and provide insights into the stability of the compound at the binding site of target proteins .

Chemical Reactions Analysis

The reactivity of the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety. This approach has led to the synthesis of novel heterocyclic compounds with potential insecticidal activity. The chemical reactions involved in the synthesis are characterized by spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antidiabetic and antimicrobial potential, have been evaluated through in vitro studies. The most potent compounds have been identified based on their inhibitory concentrations (IC50 values) against α-glucosidase and α-amylase enzymes. Additionally, the antibacterial and antifungal potentials of these compounds have been assessed against various microorganisms. The drug-likeness and ADMET properties of the compounds have also been predicted computationally, supporting their potential as antidiabetic and antimicrobial agents .

Aplicaciones Científicas De Investigación

Antitumor Applications

One study focused on the synthesis and biological evaluation of benzothiazole derivatives, demonstrating potent antitumor activities. These derivatives, including those similar in structure to 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, exhibited excellent in vivo inhibitory effects on tumor growth, highlighting their potential as cancer therapeutic agents (Yoshida et al., 2005).

Environmental Studies

In environmental sciences, the transformation products of sulfonamide drugs, including structures related to this compound, have been studied for their abiotic formation and persistence in water systems. These findings are crucial for understanding the environmental fate and behavior of sulfonamide antibiotics, with implications for water treatment and pollution assessment (Nödler et al., 2012).

Corrosion Inhibition

Research into the inhibition mechanisms of benzotriazole derivatives, including those with chloro and nitro substituents, has provided insights into their effectiveness in preventing copper corrosion in sulphate solutions. This research has implications for the development of more effective corrosion inhibitors in industrial applications (Aramaki et al., 1991).

Photodynamic Therapy

Benzochlorins, synthesized through modifications of benzothiazole derivatives, have shown efficacy as photosensitizers in photodynamic therapy, a treatment method for certain cancers. This research underscores the potential of such compounds in medical applications, especially in developing new therapeutic agents (Morgan et al., 1992).

Propiedades

IUPAC Name |

5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O5S2/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(26(16,23)24)6-12(10)25-14/h1-6H,(H2,16,23,24)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDMCTDZOJVLLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)

![5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)